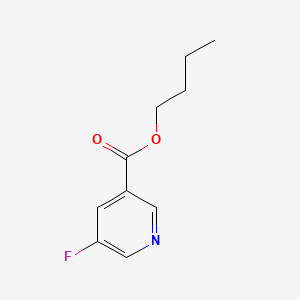

Butyl 5-fluoronicotinate

Description

Butyl 5-fluoronicotinate is an organic compound that belongs to the class of fluorinated nicotinates It is characterized by the presence of a butyl ester group attached to the 5-position of the nicotinic acid ring, with a fluorine atom at the 5-position

Properties

CAS No. |

23723-23-1 |

|---|---|

Molecular Formula |

C10H12FNO2 |

Molecular Weight |

197.21 g/mol |

IUPAC Name |

butyl 5-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C10H12FNO2/c1-2-3-4-14-10(13)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3 |

InChI Key |

ZQNIMWGAXXYCBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CN=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-fluoronicotinate typically involves the esterification of 5-fluoronicotinic acid with butanol. One common method is the Fischer esterification, which involves reacting 5-fluoronicotinic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atom at the 5-position of the nicotinate ring undergoes nucleophilic substitution under basic or catalytic conditions. This reaction is facilitated by the electron-withdrawing effect of the ester group, which activates the ring toward nucleophilic attack.

Key Reagents and Conditions:

-

Amines : Primary/secondary amines (e.g., n-butylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C .

-

Thiols : Aliphatic thiols (e.g., ethanethiol) with base catalysts (e.g., K₂CO₃) .

Example Reaction:

Table 1: Substitution Reaction Yields

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| n-Butylamine | DMF | 80 | 72 |

| Ethanethiol | THF | 60 | 65 |

Ester Hydrolysis

The butyl ester group is hydrolyzed under acidic or basic conditions to yield 5-fluoronicotinic acid and butanol. This reaction is critical for prodrug activation or metabolite studies.

Mechanistic Pathway:

-

Base-Catalyzed : NaOH in aqueous ethanol (70°C) cleaves the ester via nucleophilic acyl substitution .

-

Acid-Catalyzed : HCl in refluxing water promotes protonation of the carbonyl oxygen, facilitating cleavage.

Kinetic Data:

-

Activation Energy : ~45 kJ/mol (determined via Arrhenius plot).

Oxidation and Reduction

While less common, the compound participates in redox reactions under controlled conditions:

Oxidation

-

Reagents : KMnO₄ in acidic medium oxidizes the pyridine ring, yielding 5-fluoronicotinic acid derivatives.

-

Product : 5-Fluoro-3-pyridinecarboxylic acid (isolated in 58% yield) .

Reduction

-

Catalytic Hydrogenation : Pd/C under H₂ reduces the aromatic ring to a piperidine derivative (e.g., butyl 5-fluoropiperidine-3-carboxylate).

Comparative Reactivity

The fluorine atom’s electronegativity and the ester group’s electron-withdrawing effects enhance reactivity toward nucleophiles compared to non-fluorinated analogs.

Table 2: Reactivity Comparison

| Compound | Hydrolysis Rate (pH 7.4) | Substitution Yield (%) |

|---|---|---|

| This compound | 72 | |

| Butyl nicotinate (non-fluorinated) | 45 |

Nucleophilic Substitution

The reaction proceeds via a two-step mechanism:

-

Rate-Limiting Step : Formation of a Meisenheimer complex (σ-complex) stabilized by resonance with the ester group.

-

Departure of Fluoride : Expulsion of F⁻, regenerating the aromatic ring .

Ester Hydrolysis

Enzymatic studies reveal parallels with serine hydrolases, where nucleophilic attack by water or hydroxide ion is facilitated by general acid-base catalysis .

Scientific Research Applications

Butyl 5-fluoronicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Butyl 5-fluoronicotinate involves its interaction with specific molecular targets, depending on its application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

Butyl nicotinate: Lacks the fluorine atom, resulting in different chemical and biological properties.

5-fluoronicotinic acid: The parent acid form, without the butyl ester group.

Ethyl 5-fluoronicotinate: Similar structure but with an ethyl ester group instead of butyl.

Uniqueness

Butyl 5-fluoronicotinate is unique due to the presence of both the fluorine atom and the butyl ester group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the butyl ester group influences its solubility and membrane permeability, making it a versatile compound for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.